molecular formula C8H7NOS B2970743 7-Methylthieno[2,3-c]pyridin-5-ol CAS No. 118487-65-3

7-Methylthieno[2,3-c]pyridin-5-ol

Cat. No.: B2970743
CAS No.: 118487-65-3
M. Wt: 165.21
InChI Key: KZSNNLPIFKZLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylthieno[2,3-c]pyridin-5-ol is a heterocyclic compound with the molecular formula C8H7NOS It features a unique structure that includes a thiophene ring fused to a pyridine ring, with a hydroxyl group at the 5-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylthieno[2,3-c]pyridin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with suitable reagents to form the desired thienopyridine structure. The reaction conditions often include the use of bases and solvents to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Methylthieno[2,3-c]pyridin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thienopyridine scaffold .

Scientific Research Applications

7-Methylthieno[2,3-c]pyridin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Methylthieno[2,3-c]pyridin-5-ol exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity or function. The specific pathways involved can vary, but often include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors .

Comparison with Similar Compounds

Uniqueness: 7-Methylthieno[2,3-c]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar heterocyclic compounds .

Properties

IUPAC Name

7-methyl-6H-thieno[2,3-c]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-8-6(2-3-11-8)4-7(10)9-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNNLPIFKZLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)N1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.